molecular formula C9H11BrN2O2 B12074807 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide

2-[3-(Aminomethyl)-4-bromophenoxy]acetamide

Katalognummer: B12074807
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: NMMLNETXLHHZQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Aminomethyl)-4-bromophenoxy]acetamide is an organic compound that features a bromine atom, an aminomethyl group, and an acetamide group attached to a phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide typically involves the following steps:

    Bromination: The starting material, 3-(Aminomethyl)phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane.

    Acetylation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Aminomethyl)-4-bromophenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[3-(Aminomethyl)-4-bromophenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[3-(Aminomethyl)phenoxy]acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-Bromo-2-(aminomethyl)phenol: Lacks the acetamide group, affecting its solubility and chemical properties.

    2-[3-(Aminomethyl)-4-chlorophenoxy]acetamide:

Uniqueness

2-[3-(Aminomethyl)-4-bromophenoxy]acetamide is unique due to the presence of both the bromine atom and the aminomethyl group, which confer specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and other interactions in biological systems.

Eigenschaften

Molekularformel

C9H11BrN2O2

Molekulargewicht

259.10 g/mol

IUPAC-Name

2-[3-(aminomethyl)-4-bromophenoxy]acetamide

InChI

InChI=1S/C9H11BrN2O2/c10-8-2-1-7(3-6(8)4-11)14-5-9(12)13/h1-3H,4-5,11H2,(H2,12,13)

InChI-Schlüssel

NMMLNETXLHHZQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCC(=O)N)CN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.